molecular formula C14H11NO3 B2634231 (E)-3-(1,3-benzodioxol-5-yl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one CAS No. 911052-96-5

(E)-3-(1,3-benzodioxol-5-yl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one

Cat. No. B2634231
CAS RN: 911052-96-5
M. Wt: 241.246
InChI Key: OTVNXYQKOLOLGW-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(1,3-benzodioxol-5-yl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one, also known as Moracin M2, is a natural product isolated from the root bark of Morus alba L. It has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects.

Scientific Research Applications

Supramolecular Structures

The compound has been studied for its supramolecular structures, such as the formation of hydrogen-bonded tetramers with specific motifs and involvement in pi-pi stacking interactions, which are crucial in the study of molecular interactions and crystal engineering (Low et al., 2002).

Crystal Packing and Hydrogen Bonding

Research has also focused on how hydrogen bonding and crystal packing influence the twist angle between different molecular groups in similar compounds. This is important for understanding the structural dynamics of molecular crystals (Jasinski et al., 2008).

Synthesis of Pyrazole-Based Expanded Porphyrins

The compound has been utilized in the preparation of building blocks for pyrazole-based binuclear expanded porphyrins. This illustrates its utility in synthesizing complex organic structures, which can have applications in various fields including organic electronics and photonics (Hassner & Fogler, 2009).

Polarized Molecular-Electronic Structures

Studies have also delved into the polarized molecular-electronic structures of related compounds and their implications for electronic material science. Such research is vital for the development of new materials with specific electronic properties (Low et al., 2004).

Versatility as Synthetic Intermediates

The versatility of related pyrrole derivatives as synthetic intermediates in organic chemistry has been explored. This highlights the compound's role in facilitating the synthesis of a variety of structurally diverse organic molecules (Katritzky & Li, 1996).

Role in Synthesizing Antibacterial Agents

Some derivatives of the compound have shown antibacterial properties, indicating its potential in the development of new antimicrobial agents. This application is significant in the field of medicinal chemistry (Костенко et al., 2015).

Facilitation of Chalcone Formation

The compound has been used in methods that facilitate the selective formation of chalcones, which are important in various chemical syntheses and have numerous applications including in pharmaceuticals (Malathi & Chary, 2019).

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c16-12(11-2-1-7-15-11)5-3-10-4-6-13-14(8-10)18-9-17-13/h1-8,15H,9H2/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTVNXYQKOLOLGW-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)C3=CC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(1,3-benzodioxol-5-yl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one

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